molecular formula C10H8BrNO2 B13692997 8-Bromo-3-hydroxy-6-methylquinolin-2(1H)-one

8-Bromo-3-hydroxy-6-methylquinolin-2(1H)-one

Katalognummer: B13692997
Molekulargewicht: 254.08 g/mol
InChI-Schlüssel: QDYPBUJKZQIFBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-3-hydroxy-6-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-hydroxy-6-methylquinolin-2(1H)-one typically involves the bromination of 3-hydroxy-6-methylquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized for scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding hydroquinoline derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed depend on the type of reaction. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 8-Bromo-3-hydroxy-6-methylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to their biological effects. The bromine and hydroxyl groups may play a role in binding to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Bromoquinoline: Similar in structure but lacks the hydroxyl and methyl groups.

    3-Hydroxyquinoline: Lacks the bromine and methyl groups.

    6-Methylquinoline: Lacks the bromine and hydroxyl groups.

Uniqueness

8-Bromo-3-hydroxy-6-methylquinolin-2(1H)-one is unique due to the presence of all three functional groups (bromine, hydroxyl, and methyl), which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C10H8BrNO2

Molekulargewicht

254.08 g/mol

IUPAC-Name

8-bromo-3-hydroxy-6-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO2/c1-5-2-6-4-8(13)10(14)12-9(6)7(11)3-5/h2-4,13H,1H3,(H,12,14)

InChI-Schlüssel

QDYPBUJKZQIFBV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1)Br)NC(=O)C(=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.